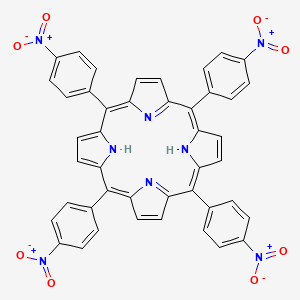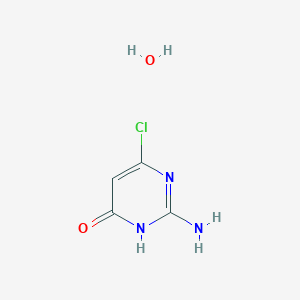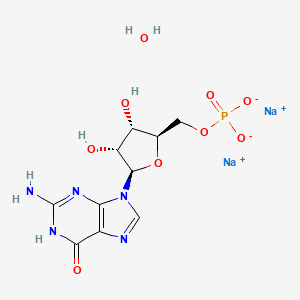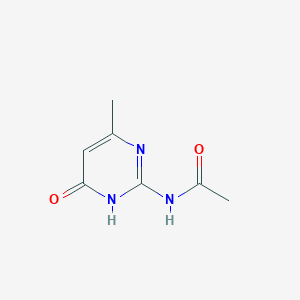
Beryllon III
Übersicht
Beschreibung
4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid is a useful research compound. Its molecular formula is C20H21N3O8S2 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Beryllon III, wissenschaftlich bekannt als „4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalin-2,7-disulfonsäure“ oder „5-(4-Diethylamino-2-hydroxyphenylazo)-4-hydroxynaphthalin-2,7-disulfonsäure-Natriumsalz“, ist ein Triazenreagenz mit zahlreichen Anwendungen in der wissenschaftlichen Forschung. Hier ist eine umfassende Analyse seiner einzigartigen Anwendungen:
Spektrophotometrische Bestimmung von Zink (II)
This compound wird zur spektrophotometrischen Bestimmung von Zink(II)-Ionen in Wasserproben verwendet. Es reagiert mit Zn(II) unter Bildung eines roten, stabilen Komplexes in einem Na2B4O7-HCl-Puffer bei pH 9,10. Das molare Verhältnis von Reagenz zu Metall beträgt 2:1 und das Maximum des Absorptionspeak des Komplexes liegt bei 532 nm. Diese Methode ist empfindlich mit einer Nachweisgrenze von 0,02 mg/L und verträgt aufgrund der Anwesenheit von Ammoniak viele störende Ionen .
Quantifizierung von Beryllium in Zinklegierungen
Eine spektrophotometrische Methode unter Verwendung von this compound ermöglicht die schnelle, empfindliche und selektive Bestimmung von Mikromengen von Beryllium in Zinklegierungen. Das Reagenz reagiert mit Beryllium unter Bildung einer stabilen blaublauen Farbe in einer alkalischen Lösung (pH 10-11), die bei 525 nm gemessen werden kann. Diese Methode eliminiert effektiv Interferenzen durch große Mengen an Zink, Aluminium und Kupfer durch Maskierung mit EDTA und Kaliumcyanid .
Bestimmung von Spurenbor in Umweltwässern
This compound ermöglicht eine empfindliche adsorptive Stripping-Voltammetriemethode zur Bestimmung von Spurenmengen von Bor(III) in Umweltwässern. Der Prozess beinhaltet die Bildung eines Komplexes mit Bor(III), der nachgewiesen und quantifiziert werden kann .
Wirkmechanismus
Target of Action
The primary targets of Beryllon III are proteins and Zn(II) ions . It forms an electrochemically non-active complex with proteins , and reacts with Zn(II) to form a red stable complex .
Mode of Action
This compound interacts with its targets through binding and complex formation. With proteins, it forms an electrochemically non-active super-molecular complex . In the presence of Zn(II), this compound reacts to form a red stable complex in a Na2B4O7-HCl buffer at pH 9.10 .
Biochemical Pathways
Its interaction with proteins and zn(ii) ions suggests that it may influence protein structure and function, as well as zinc homeostasis .
Pharmacokinetics
Its ability to form complexes with proteins and zn(ii) ions suggests that it may have significant interactions with biological systems .
Result of Action
The formation of complexes between this compound and its targets can result in changes to the structure and function of proteins, as well as the distribution of Zn(II) ions within the system .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the formation of the this compound-Zn(II) complex occurs in a Na2B4O7-HCl buffer at pH 9.10 . The presence of ammonia in the reaction system can also tolerate many interfering ions .
Eigenschaften
IUPAC Name |
4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGUZFHJKOWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701039215 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3627-04-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllon III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid](/img/structure/B1418137.png)
![7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)


![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)
